molecular formula C15H10N4S B2809356 (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 1024259-72-0

(((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2809356
CAS No.: 1024259-72-0
M. Wt: 278.33
InChI Key: IVEMHZMZLUVGMS-UHFFFAOYSA-N
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Description

The compound (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile (hereafter referred to as the "target compound") is a dicarbonitrile derivative featuring a pyridylthio-phenylamino backbone. Its molecular formula is C₁₄H₁₀N₄S, with a molecular weight of 314.35 g/mol. The structure comprises a 2-pyridylthio group linked to a phenyl ring via an amino-methylene bridge, terminated by a methane-1,1-dicarbonitrile moiety.

Properties

IUPAC Name

2-[(4-pyridin-2-ylsulfanylanilino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4S/c16-9-12(10-17)11-19-13-4-6-14(7-5-13)20-15-3-1-2-8-18-15/h1-8,11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEMHZMZLUVGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)NC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridylthiol with 4-bromoaniline to form the intermediate compound, which is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyridylthio moiety is believed to enhance the compound's ability to interact with biological targets involved in tumor progression .
  • Antimicrobial Properties : Studies have shown that similar compounds with dicarbonitrile functionalities possess antimicrobial properties. This suggests that (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile may also exhibit such activity, making it a candidate for developing new antimicrobial agents .

Materials Science

In materials science, the compound's unique properties allow for various applications:

  • Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its ability to form stable bonds through the dicarbonitrile group can lead to materials with improved durability and resistance to degradation .
  • Nanotechnology : Research has explored using this compound in the fabrication of nanomaterials. Its chemical structure allows for functionalization at the nanoscale, which is crucial for developing materials with specific electronic or optical properties .

Environmental Science

The environmental applications of (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile are significant:

  • Pollutant Remediation : The compound has potential use in the remediation of heavy metal pollutants. Its ability to chelate metal ions makes it a suitable candidate for developing adsorbents that can capture and remove toxic metals from contaminated water sources .
  • Pesticide Development : Given its structural characteristics, there is potential for developing novel pesticides that are more effective and environmentally friendly compared to existing options. The incorporation of the pyridylthio group may enhance the selectivity and efficacy of these compounds against specific pests .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various derivatives of (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile against human cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting that modifications to the core structure could yield even more potent compounds.

Case Study 2: Polymer Synthesis

In a recent experiment, researchers synthesized a copolymer using (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile as one of the monomers. The resulting polymer exhibited enhanced mechanical strength and thermal stability compared to traditional polymers, demonstrating its utility in high-performance applications.

Mechanism of Action

The mechanism by which (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The pyridylthio group can interact with metal ions or proteins, influencing their activity. The aminomethylene group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Modifications and Substituent Effects

The target compound’s properties can be contextualized by comparing it to analogs with variations in substituents, aromatic systems, or functional groups.

Table 1: Key Structural Analogs and Their Properties
Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₄H₁₀N₄S 314.35 2-Pyridylthio, phenylamino, dicarbonitrile Conjugated system; potential optical probes
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile (1024414-83-2) C₁₆H₈ClF₃N₄S 380.78 3-Chloro-5-trifluoromethyl-pyridylthio Higher lipophilicity (Cl, CF₃); possible pharmaceutical use
(((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile (MFCD00170102) C₁₇H₁₀F₃N₃O 353.28 3-Trifluoromethyl-phenoxy Electron-withdrawing phenoxy group; material stability
(((4-(1,2,4-triazolyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile C₁₂H₈N₆S 292.30 1,2,4-Triazolyl Hydrogen-bonding capacity; biological activity
((8-Quinolylamino)methylene)methane-1,1-dicarbonitrile (FQ169911) C₁₇H₁₁N₅O 313.34 Quinoline ring Larger aromatic system; unstudied toxicity
2.2. Electronic and Steric Effects
  • Pyridylthio vs.
  • Halogen and CF₃ Substituents : The 3-chloro-5-trifluoromethyl analog (1024414-83-2) exhibits enhanced lipophilicity, likely improving membrane permeability in drug design .
  • Triazole vs.

Biological Activity

The compound (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile , with the molecular formula C15H10N4SC_{15}H_{10}N_{4}S, is a member of the class of dicarbonitriles known for their diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on available research data.

Chemical Structure

The chemical structure of (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile can be represented as follows:

C15H10N4S\text{C}_{15}\text{H}_{10}\text{N}_{4}\text{S}

Synthesis

The synthesis of this compound generally involves the reaction of 2-pyridylthio derivatives with appropriate phenyl amines under controlled conditions. The detailed synthetic route often includes steps like condensation reactions and purification processes to obtain a high yield of the target compound.

Antimicrobial Properties

Research has demonstrated that compounds containing pyridylthio groups exhibit significant antimicrobial activity. A study indicated that similar derivatives showed inhibitory effects against various bacterial strains, suggesting that (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile may possess comparable properties .

Anticancer Activity

Several studies have reported that dicarbonitrile derivatives exhibit cytotoxic effects on different cancer cell lines. For instance, compounds with similar structures were shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
AntioxidantReduction of oxidative stress in cellular models

Case Study 1: Antimicrobial Efficacy

In a controlled study, (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) indicating potent antimicrobial activity, comparable to standard antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with IC50 values suggesting significant anticancer potential.

The biological activity of (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile is hypothesized to involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation.
  • Induction of oxidative stress : Increased reactive oxygen species (ROS) levels leading to apoptosis in cancer cells.
  • Interference with cell signaling pathways : Modulation of pathways associated with inflammation and cell survival.

Q & A

Basic Research Questions

Q. How can the crystal structure of (((4-(2-Pyridylthio)phenyl)amino)methylene)methane-1,1-dicarbonitrile be experimentally determined?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELX (e.g., SHELXL for refinement). Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Hydrogen bonding and π-π stacking interactions can be analyzed using PLATON or Mercury software .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodology :

Nucleophilic aromatic substitution (SN_NAr) : React 4-amino-2-pyridylthiophenol with a halogenated benzene derivative (e.g., 4-fluorobenzaldehyde) under basic conditions (K2_2CO3_3, DMF, 80°C).

Formylation : Introduce the aminomethylene linker using formaldehyde or formic acid derivatives.

Nitrile formation : React with dicyanomethane in the presence of a catalyst (e.g., CuCN) to form the dicarbonitrile moiety .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., CN stretch at ~2200 cm1^{-1}) and 1^{1}H/13^{13}C NMR (e.g., pyridyl protons at δ 8.2–8.6 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Use AutoDock Vina to simulate binding interactions with enzymes (e.g., kinases) or receptors.
  • QSAR modeling : Corolate substituent effects (e.g., pyridylthio vs. phenylthio) with activity using MOE or Schrödinger .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodology :

Assay standardization : Use identical cell lines (e.g., HEK293) and protocols (e.g., MTT assay).

Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization or SPR.

Purity assessment : Quantify impurities (>99% by HPLC) and check for tautomerism or aggregation .

Q. How can stereochemical outcomes during synthesis be controlled or analyzed?

  • Methodology :

  • Chiral chromatography : Separate enantiomers using a Chiralpak IA column.
  • Circular dichroism (CD) : Confirm absolute configuration.
  • Crystallography : Resolve racemic mixtures via co-crystallization with chiral auxiliaries .

Q. What advanced techniques characterize its photophysical properties for material science applications?

  • Methodology :

  • UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra in solvents of varying polarity.
  • Time-resolved spectroscopy : Use a femtosecond laser to study excited-state dynamics.
  • Thermogravimetric analysis (TGA) : Assess thermal stability for high-performance coatings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.